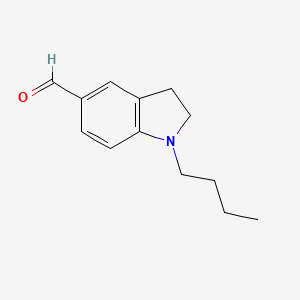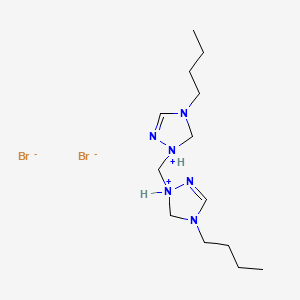
1,1'-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is a synthetic compound belonging to the class of triazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
準備方法
The synthesis of 1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide typically involves the reaction of 4-butyl-4,5-dihydro-1H-1,2,4-triazole with formaldehyde and hydrobromic acid. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: A polar solvent such as water or ethanol is used to facilitate the reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale, with optimized parameters to maximize yield and purity.
化学反応の分析
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazolium salt can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various triazole derivatives, which have applications in catalysis and material science.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductivity and stability.
作用機序
The mechanism of action of 1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide involves its interaction with specific molecular targets and pathways. The triazolium moiety can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide can be compared with other similar compounds, such as:
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: Another triazole derivative with different substituents.
1,4-Bis(1H-1,2,4-triazol-1-yl)methylbenzene: A compound with a similar triazole core but different substituents.
The uniqueness of 1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide lies in its specific substituents and the resulting properties, which make it suitable for particular applications in research and industry.
特性
CAS番号 |
537032-54-5 |
|---|---|
分子式 |
C13H28Br2N6 |
分子量 |
428.21 g/mol |
IUPAC名 |
4-butyl-1-[(4-butyl-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-1-ium;dibromide |
InChI |
InChI=1S/C13H26N6.2BrH/c1-3-5-7-16-9-14-18(11-16)13-19-12-17(10-15-19)8-6-4-2;;/h9-10H,3-8,11-13H2,1-2H3;2*1H |
InChIキー |
VZHVABAIQNHRQD-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C[NH+](N=C1)C[NH+]2CN(C=N2)CCCC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


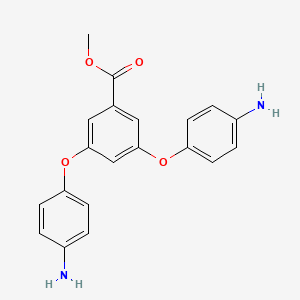
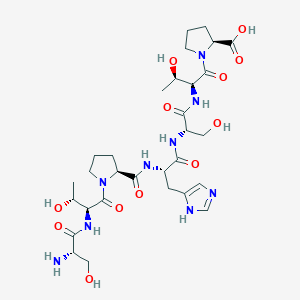

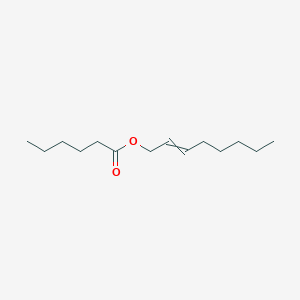
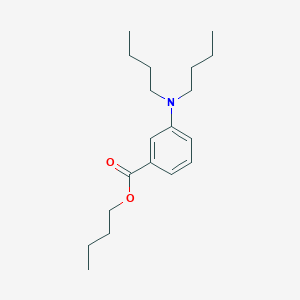
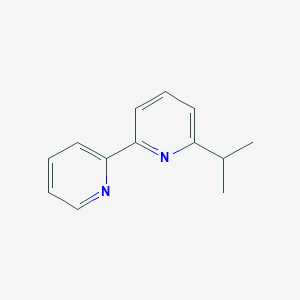

![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
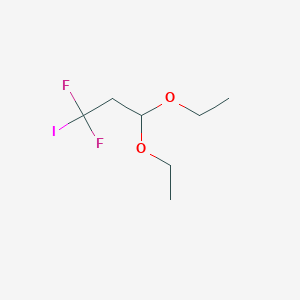
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
